Tert-butyl 5-(methylamino)pentanoate

Beschreibung

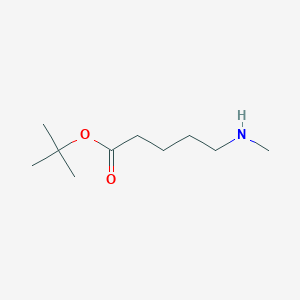

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H21NO2 |

|---|---|

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

tert-butyl 5-(methylamino)pentanoate |

InChI |

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-6-8-11-4/h11H,5-8H2,1-4H3 |

InChI-Schlüssel |

HCYVRVRXZSYAPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCCCNC |

Herkunft des Produkts |

United States |

Strategic Methodologies for the Synthesis of Tert Butyl 5 Methylamino Pentanoate

Conventional and High-Yield Synthesis Protocols

Conventional methods for synthesizing tert-butyl 5-(methylamino)pentanoate typically involve multi-step sequences that allow for the controlled introduction of the necessary functional groups. These protocols are often well-established and optimized for high yields.

Multi-Step Approaches from Precursors

A common and reliable strategy involves a multi-step synthesis commencing from a suitable precursor, such as 5-aminopentanoic acid. This approach allows for the sequential protection and modification of functional groups to build the target molecule.

A representative multi-step synthesis can be conceptualized as follows:

Protection of the Amine: The synthesis often begins with the protection of the amino group of a precursor like 5-aminopentanoic acid. The benzyloxycarbonyl (Z) group is a suitable protecting group that can be introduced to prevent unwanted side reactions at the amine functionality during subsequent steps. unibo.it

Esterification: The carboxylic acid is then converted to its tert-butyl ester. This can be achieved by reacting the protected amino acid with tert-butanol (B103910). researchgate.netbohrium.com Various methods for tert-butyl ester formation have been developed, including those utilizing reagents like boron trifluoride diethyl etherate with anhydrous magnesium sulfate. researchgate.netbohrium.com

Deprotection: The protecting group on the amine is subsequently removed. For instance, a benzyloxycarbonyl group can be cleaved via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. rsc.org This step yields tert-butyl 5-aminopentanoate. nih.gov

N-Methylation: The final step is the selective methylation of the primary amine to a secondary amine. This can be accomplished using various methylating agents under controlled conditions to minimize over-methylation.

Direct Esterification and Amine Introduction Methods

Alternative strategies aim to streamline the synthesis by employing more direct methods for esterification and amine introduction.

Direct esterification of 5-(methylamino)pentanoic acid with tert-butanol presents a more concise route. However, this approach can be challenging due to the presence of the reactive amino group. One method to facilitate this transformation is the use of tert-butyl acetoacetate (B1235776) in the presence of a catalytic amount of acid, which can generate the desired tert-butyl ester under relatively mild conditions. researchgate.net

Another direct approach could involve the reaction of a suitable pentanoate derivative, already bearing the tert-butyl ester, with methylamine (B109427). For example, starting with tert-butyl 5-bromopentanoate, a nucleophilic substitution reaction with methylamine would directly introduce the methylamino group.

Optimization of Reaction Conditions and Isolation Procedures

The optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of this compound. Key parameters that are often fine-tuned include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature: Controlling the reaction temperature is essential to prevent side reactions and decomposition of reactants or products.

Catalyst: In steps like hydrogenation or esterification, the selection and loading of the catalyst are critical for efficient conversion.

Stoichiometry of Reagents: Precise control over the amounts of reactants is necessary to ensure complete conversion and minimize the formation of byproducts.

Isolation and purification of the final product and intermediates are typically achieved through standard laboratory techniques. Flash chromatography on silica (B1680970) gel is a common method for purification. rsc.org The progress of reactions and the purity of the products can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netatlantis-press.com

Table 1: Comparison of Conventional Synthesis Parameters

| Parameter | Multi-Step Synthesis | Direct Esterification |

|---|---|---|

| Starting Material | 5-Aminopentanoic Acid | 5-(Methylamino)pentanoic Acid or Tert-butyl 5-bromopentanoate |

| Key Steps | Protection, Esterification, Deprotection, Methylation | Direct Esterification or Nucleophilic Substitution |

| Control | High | Moderate |

| Potential Yield | High | Variable |

Innovative and Sustainable Synthetic Routes

In line with the growing emphasis on environmentally friendly chemical processes, innovative and sustainable routes for the synthesis of this compound are being explored. These methods focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.com

Exploration of Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in developing greener synthetic methodologies. The use of efficient catalysts can lead to higher atom economy, lower energy consumption, and the use of more benign reaction conditions. mdpi.com

For the synthesis of this compound, several catalytic approaches can be envisioned:

Biocatalysis: Enzymes offer a high degree of selectivity and can operate under mild conditions, often in aqueous media. mdpi.com For instance, a lipase (B570770) could potentially be used for the selective esterification of a protected 5-(methylamino)pentanoic acid with tert-butanol. Furthermore, transaminases could be explored for the introduction of the amino group. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification as the catalyst can be easily removed by filtration. For the hydrogenation step in the multi-step synthesis, using a recyclable palladium catalyst aligns with green chemistry principles.

Green Chemistry Principles in Synthetic Design

The design of synthetic routes for this compound can be guided by the twelve principles of green chemistry. This involves a holistic approach to minimize the environmental impact of the entire process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. jddhs.com Solvent-free reactions are an even more sustainable option. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy usage. jddhs.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable in the long term.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Catalysis | Use of biocatalysts (e.g., lipases) or recyclable heterogeneous catalysts. mdpi.com |

| Safer Solvents | Employing water or other green solvents in reaction and purification steps. jddhs.com |

| Energy Efficiency | Optimization of reactions to proceed at ambient temperature and pressure. |

| Atom Economy | Designing routes that minimize the formation of byproducts. |

Chemo- and Regioselective Synthesis Techniques

The primary challenge in synthesizing this compound lies in achieving selective N-methylation and tert-butylation without side reactions. Two main retrosynthetic approaches can be considered: N-methylation of a pre-existing amino ester or esterification of an N-methylated amino acid.

Reductive Amination: A highly effective and widely used method for forming the N-methylamino group is reductive amination. wikipedia.org This approach can be applied to a precursor such as tert-butyl 5-oxopentanoate. The ketone can react with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The chemo- and regioselectivity of this reaction is generally high, as the carbonyl group is the most electrophilic site for nucleophilic attack by the amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. wikipedia.org Catalytic hydrogenation over palladium on carbon (Pd/C) or other transition metal catalysts is also a viable and often greener alternative. wikipedia.org

Alkylation of Primary Amines: An alternative strategy involves the direct N-methylation of a primary amine precursor, tert-butyl 5-aminopentanoate. However, this method is often plagued by a lack of selectivity, leading to the formation of over-alkylated products (dimethylamino and quaternary ammonium (B1175870) salts). To achieve mono-methylation, the use of protecting groups is often necessary. For instance, the primary amine can be protected with a group that allows for a single alkylation, such as a nosyl or tosyl group. Following methylation, the protecting group is removed to yield the desired N-methylated product. monash.edu

Another approach to control mono-alkylation is the use of specific methylating agents under carefully controlled conditions. For example, the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic method for the methylation of amines. chimia.ch

Esterification of N-methyl-5-aminopentanoic acid: If the N-methylated amino acid is available, its esterification to the tert-butyl ester can be achieved. Direct esterification with tert-butanol is challenging due to the steric hindrance of the tert-butyl group. More effective methods involve the use of tert-butylating agents such as tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid or the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a suitable activating agent. nih.govresearchgate.net

| Synthetic Strategy | Precursor | Key Reagents | Advantages | Challenges |

| Reductive Amination | tert-butyl 5-oxopentanoate | Methylamine, NaBH(OAc)₃ or H₂/Pd/C | High chemo- and regioselectivity, often a one-pot reaction. | Precursor synthesis may be required. |

| Alkylation of Primary Amine | tert-butyl 5-aminopentanoate | Methyl iodide (with protecting groups), Formaldehyde/Formic Acid | Utilizes a readily available precursor. | Risk of over-alkylation, may require protection/deprotection steps. |

| Esterification | N-methyl-5-aminopentanoic acid | tert-butyl acetate/HClO₄, Boc₂O | Can be straightforward if the amino acid is available. | Steric hindrance of the tert-butyl group, potential for side reactions. |

Scalable Production and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact.

Engineering Aspects for Industrial-Scale Synthesis

The choice of synthetic route for large-scale production will heavily influence the engineering requirements. A process involving reductive amination is often favored for its efficiency and atom economy.

Reactor Design and Material: For a large-scale reductive amination using catalytic hydrogenation, a stirred-tank reactor (STR) or a trickle-bed reactor would be suitable. These reactors need to be constructed from materials resistant to the reaction conditions, such as stainless steel or glass-lined steel, and be capable of handling pressurized hydrogen gas. For reactions involving borohydride (B1222165) reagents, standard glass-lined or stainless steel reactors are typically sufficient.

Process Control and Automation: Critical process parameters (CPPs) such as temperature, pressure, pH, and reagent addition rates must be tightly controlled to ensure consistent product quality and safety. Automation of these parameters through a distributed control system (DCS) is standard in industrial settings. In-line process analytical technology (PAT), such as infrared (IR) or Raman spectroscopy, can be employed to monitor the reaction progress in real-time, allowing for precise control and optimization.

Continuous Flow Synthesis: For even greater efficiency and safety, continuous flow chemistry presents a compelling alternative to batch processing. In a flow reactor, reagents are continuously pumped through a heated and/or pressurized tube, where the reaction occurs. This technology offers several advantages for the synthesis of this compound, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher throughput and automation. mdpi.com The reductive amination step, in particular, is well-suited for a continuous flow setup, which can be designed as a packed-bed reactor containing the hydrogenation catalyst. mdpi.com

Advances in Purification and Isolation Methodologies

The purification of this compound on an industrial scale must be efficient, scalable, and yield a product of high purity.

Crystallization: Crystallization is a highly effective and economical method for purifying solid compounds. If this compound can be isolated as a stable crystalline solid or salt (e.g., hydrochloride), developing a robust crystallization process is crucial. This would involve optimizing solvent systems, cooling profiles, and seeding strategies to control crystal size and morphology, which are important for filtration and drying. The use of anti-solvents may also be employed to improve yield.

Distillation: Given that this compound is an ester, it is likely to be a liquid at room temperature. Therefore, fractional distillation under reduced pressure is a primary method for its purification. This technique separates compounds based on differences in their boiling points. For industrial-scale operations, continuous distillation columns are often used to achieve high throughput and consistent product quality. The design of the column, including the number of theoretical plates and the reflux ratio, would need to be optimized for the specific separation.

Chromatography: While often more expensive than crystallization or distillation, preparative chromatography is used when very high purity is required or when other methods are ineffective. For a compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) could be employed. On an industrial scale, simulated moving bed (SMB) chromatography offers a continuous and more efficient alternative to traditional batch preparative HPLC, reducing solvent consumption and increasing productivity.

| Purification Method | Principle | Advantages for Industrial Scale | Considerations |

| Crystallization | Selective precipitation of the desired compound from a solution. | Cost-effective, can provide very high purity, scalable. | Compound must be a solid or form a stable crystalline salt. |

| Distillation | Separation based on differences in boiling points. | Suitable for liquid products, can be operated continuously, relatively low cost. | Requires thermal stability of the compound, may not be effective for close-boiling impurities. |

| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Can achieve very high purity, applicable to a wide range of compounds. | Higher cost, significant solvent consumption (for liquid chromatography). |

Chemical Reactivity and Functional Group Transformations of Tert Butyl 5 Methylamino Pentanoate

Reactivity Profiles of the Methylamino Moiety

The lone pair of electrons on the nitrogen atom of the methylamino group makes it nucleophilic and basic, driving its reactivity in various transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine of tert-butyl 5-(methylamino)pentanoate can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. This reaction introduces a new alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a non-nucleophilic base to neutralize the acid generated. Similarly, N-acylation can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This results in the formation of an amide bond, a key linkage in peptides and various pharmaceuticals. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and chemoselectivity.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | Tert-butyl 5-(N-alkyl-N-methylamino)pentanoate | N-Alkylation |

| This compound | Acyl Chloride (R-COCl) | Tert-butyl 5-(N-acyl-N-methylamino)pentanoate | N-Acylation |

| This compound | Carboxylic Anhydride ((RCO)₂O) | Tert-butyl 5-(N-acyl-N-methylamino)pentanoate | N-Acylation |

Nucleophilic Additions and Condensation Reactions

The nucleophilic nature of the methylamino group allows it to participate in addition reactions with electrophilic species such as aldehydes and ketones. This can lead to the formation of hemiaminals or enamines, which are versatile intermediates in their own right. Furthermore, condensation reactions with dicarbonyl compounds or other suitable partners can lead to the formation of heterocyclic systems. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a seven-membered ring through an intramolecular condensation pathway. These reactions are often catalyzed by either acid or base, depending on the specific substrates and desired products.

Formation of Complex Nitrogen-Containing Systems

Due to its bifunctionality, this compound is a valuable precursor for the synthesis of complex nitrogen-containing molecules, including various heterocyclic systems. For example, intramolecular cyclization can be induced to form lactams, such as piperidones, which are common structural motifs in many biologically active compounds. This can be achieved by first converting the tert-butyl ester to a more reactive species, followed by intramolecular aminolysis. The specific conditions for such cyclizations, including the choice of solvent and catalyst, are crucial for controlling the regioselectivity and yield of the desired heterocyclic product. The ability to form such cyclic structures underscores the utility of this compound in the construction of diverse molecular scaffolds.

Transformations Involving the Tert-butyl Ester Group

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its steric bulk provides stability under many reaction conditions, yet it can be selectively removed or transformed when desired.

Selective Ester Cleavage and Transesterification

The tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) are commonly employed for this purpose. The mechanism involves the formation of a stable tert-butyl cation. This deprotection is often a key step in multi-step syntheses, unmasking the carboxylic acid for further reactions.

Transesterification, the conversion of one ester to another, is also a possible transformation. While generally less common for tert-butyl esters due to steric hindrance, under specific catalytic conditions, such as with certain Lewis acids or enzymatic catalysts, the tert-butyl group can be exchanged for other alkyl groups.

| Starting Material | Reagent/Conditions | Product | Transformation |

| This compound | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | 5-(Methylamino)pentanoic acid | Ester Cleavage |

| This compound | R'OH, Acid or Enzyme Catalyst | Alkyl 5-(methylamino)pentanoate | Transesterification |

Derivatization to Amides, Acids, and Other Carboxylic Acid Derivatives

Following the cleavage of the tert-butyl ester to the carboxylic acid, a wide range of other carboxylic acid derivatives can be synthesized. The carboxylic acid can be activated using standard coupling reagents (e.g., DCC, EDC) and reacted with amines to form amides. This is a fundamental transformation in peptide synthesis and medicinal chemistry. Conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate that can be readily converted to esters, amides, and other acyl derivatives.

| Intermediate | Reagent | Product | Derivative |

| 5-(Methylamino)pentanoic acid | Amine (R'₂NH), Coupling Agent | N,N-Disubstituted-5-(methylamino)pentanamide | Amide |

| 5-(Methylamino)pentanoic acid | Thionyl Chloride (SOCl₂) | 5-(Methylamino)pentanoyl chloride | Acid Chloride |

Orthogonal Protection and Deprotection Strategies

In multi-step synthesis, selectively protecting and deprotecting the amino and carboxyl groups is crucial. Orthogonal protection schemes allow for the removal of one protecting group under specific conditions without affecting another. thieme-connect.de this compound incorporates a tert-butyl ester, which is a key component of many orthogonal strategies due to its stability in basic, nucleophilic, and hydrogenolytic conditions, while being readily cleaved under acidic conditions. fiveable.methieme-connect.comspringernature.com

The N-methylamino group can be protected with a variety of groups that are stable to the acidic conditions required for tert-butyl ester cleavage. This orthogonality allows for selective functionalization at either the nitrogen or the eventual carboxylic acid. For instance, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a common choice for amine protection in solid-phase peptide synthesis; it is cleaved by a mild base like piperidine, leaving the acid-labile tert-butyl ester intact. researchgate.net Conversely, a benzyloxycarbonyl (Cbz) group can be removed via hydrogenolysis, conditions under which the tert-butyl ester is also stable. This allows for three distinct sets of deprotection conditions—acidic, basic, and hydrogenolytic—enabling complex synthetic sequences.

The following table summarizes potential orthogonal protection strategies for this compound:

| Amine Protecting Group (PG) | Amine Deprotection Conditions | Ester Protecting Group | Ester Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine in DMF) | tert-Butyl (tBu) | Acid (e.g., Trifluoroacetic Acid (TFA), HCl) | Yes. The Fmoc group is base-labile, while the tBu ester is acid-labile. researchgate.net |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes. The Cbz group is removed by catalytic hydrogenation, which does not affect the tBu ester. | ||

| Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Yes. The Alloc group is removed under neutral conditions with a palladium catalyst, leaving the tBu ester untouched. springernature.com |

Chemical Modifications of the Pentanoate Carbon Backbone

The aliphatic pentanoate chain of the molecule provides a scaffold for further functionalization, allowing for the introduction of new substituents or the formation of cyclic structures.

Stereoselective Functionalization of the Aliphatic Chain

The carbon atom alpha to the ester carbonyl (C-2 position) is the most common site for functionalization. Through the formation of an enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), this position can be rendered nucleophilic. Subsequent reaction with various electrophiles (e.g., alkyl halides, aldehydes) can introduce substituents.

Achieving stereoselectivity in this process typically requires more sophisticated methods. One approach involves the use of a chiral auxiliary, where the amino group is first derivatized with a chiral molecule to direct the approach of the electrophile to one face of the enolate. Alternatively, chiral phase-transfer catalysts or chiral ligands complexed to the lithium cation of the enolate can create a chiral environment, influencing the stereochemical outcome of the alkylation. While specific examples for this compound are not prevalent in the literature, this represents a standard and powerful strategy in modern organic synthesis for building stereocenters.

Rearrangement and Cyclization Pathways

The linear structure of this compound, with a nucleophilic amine and an electrophilic ester separated by a four-carbon chain, is well-suited for intramolecular cyclization. The most thermodynamically favorable cyclization product is a six-membered ring.

Lactamization: Intramolecular aminolysis of the ester can lead to the formation of N-methyl-δ-valerolactam (also known as N-methyl-2-piperidone). Direct cyclization is generally unfavorable due to the low reactivity of the tert-butyl ester and the moderate nucleophilicity of the secondary amine. The reaction typically requires harsh conditions (high temperatures) or, more commonly, activation of the carboxyl group. This can be achieved by first deprotecting the tert-butyl ester to yield the corresponding carboxylic acid, followed by treatment with a standard peptide coupling agent (e.g., DCC, EDC) to facilitate amide bond formation.

A plausible reaction pathway is outlined below:

Deprotection: this compound is treated with a strong acid like trifluoroacetic acid (TFA) to cleave the tert-butyl group, yielding 5-(methylamino)pentanoic acid.

Cyclization: The resulting amino acid is then treated with a coupling agent or heated to induce intramolecular condensation, forming the six-membered N-methyl-2-piperidone ring and releasing water.

This transformation is a key step in the synthesis of various piperidine-based alkaloids and pharmaceutical agents. google.com

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. ebrary.net Cascade reactions involve a sequence of intramolecular transformations initiated by a single event. nih.gov this compound is a suitable candidate for such processes due to its distinct nucleophilic (amine) and latent electrophilic (ester) functionalities.

Potential in Multicomponent Reactions: The secondary amine of this compound can act as the amine component in classic MCRs.

Mannich-type Reactions: The N-methylamino group can react with an aldehyde and a carbon nucleophile (like an enol or enolate) to form a β-amino carbonyl compound. acs.org

Ugi and Passerini Reactions: In isocyanide-based MCRs, the amine can serve as one of the primary components. For example, in a Ugi four-component reaction, an aldehyde, an isocyanide, and a carboxylic acid would react with this compound (acting as the amine) to rapidly generate complex peptide-like scaffolds. nih.gov

Potential in Cascade Processes: The bifunctional nature of the molecule can be exploited to design cascade reactions. For instance, an intermolecular reaction at the amine terminus could be designed to unveil a reactive site that subsequently triggers an intramolecular reaction involving the pentanoate backbone. An example could be the N-alkylation with a substrate that also contains a Michael acceptor; after the initial alkylation, the ester enolate could be induced to perform an intramolecular Michael addition, forming a cyclic product in a single operational sequence. Biocatalytic cascades have also been employed to synthesize complex molecules like N-heterocycles from bifunctional precursors. acs.org While specific documented cascades involving this compound are scarce, its structure is amenable to such synthetic strategies.

Advanced Spectroscopic and Chromatographic Methods for Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural assessment of Tert-butyl 5-(methylamino)pentanoate.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the ester and amino groups.

Tert-butyl group: A characteristic singlet peak is anticipated around δ 1.4 ppm, integrating to nine protons. This signal is typically sharp and well-defined due to the magnetic equivalence of the nine protons.

Methylene protons adjacent to the carbonyl group (α-CH₂): These protons are expected to appear as a triplet at approximately δ 2.2-2.4 ppm, coupled to the adjacent methylene group.

Methylene protons adjacent to the nitrogen (ε-CH₂): This signal is predicted to be a triplet in the range of δ 2.5-2.7 ppm, influenced by the nitrogen atom.

N-methyl group: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected around δ 2.4 ppm.

Other methylene protons (β-CH₂ and γ-CH₂): These protons will likely resonate as multiplets in the region of δ 1.5-1.7 ppm.

N-H proton: The chemical shift of the amine proton is variable and concentration-dependent, often appearing as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl carbon (C=O): This carbon is the most deshielded and is expected to have a chemical shift in the range of δ 172-174 ppm.

Quaternary carbon of the tert-butyl group: This signal is anticipated around δ 80-82 ppm.

Methyl carbons of the tert-butyl group: A single peak for the three equivalent methyl carbons is expected at approximately δ 28 ppm.

Carbon adjacent to the nitrogen (Cε): This carbon will likely appear around δ 50-52 ppm.

N-methyl carbon: The chemical shift for the N-methyl carbon is predicted to be in the region of δ 33-36 ppm.

Methylene carbons (Cα, Cβ, Cγ): These carbons are expected to resonate in the aliphatic region, with the Cα carbon appearing around δ 34-36 ppm and the Cβ and Cγ carbons at approximately δ 22-30 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.4 (s, 9H) | 28.0 |

| C (CH₃)₃ | - | 81.0 |

| CH₂-C=O (α) | 2.3 (t, 2H) | 35.0 |

| CH₂ (β) | 1.6 (m, 2H) | 24.0 |

| CH₂ (γ) | 1.5 (m, 2H) | 29.0 |

| CH₂-N (ε) | 2.6 (t, 2H) | 51.0 |

| N-CH₃ | 2.4 (s, 3H) | 34.0 |

| C=O | - | 173.0 |

| N-H | broad s, 1H | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity of the carbon skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups in the pentanoate chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with ε-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would confirm the assignments of the protonated carbons, for instance, linking the proton signal at δ 2.3 ppm to the carbon signal at δ 35.0 ppm (α-carbon).

The protons of the tert-butyl group (δ 1.4 ppm) to the quaternary carbon of the tert-butyl group and the carbonyl carbon.

The α-methylene protons (δ 2.3 ppm) to the carbonyl carbon and the β-carbon.

The N-methyl protons (δ 2.4 ppm) to the ε-carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₀H₂₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule under electrospray ionization (ESI) would likely involve:

Loss of the tert-butyl group: A prominent fragment corresponding to the loss of a C₄H₈ moiety (56 Da) is expected, resulting from the cleavage of the ester.

Loss of the entire tert-butoxy group: Cleavage of the O-C(CH₃)₃ bond would lead to the loss of 73 Da.

Cleavage of the pentanoate chain: Fragmentation at various points along the aliphatic chain can also occur.

Interactive Data Table: Predicted HRMS Data

| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation |

| [M+H]⁺ | C₁₀H₂₂NO₂⁺ | 188.1645 | To be determined | Molecular Ion |

| [M-C₄H₈+H]⁺ | C₆H₁₄NO₂⁺ | 132.0968 | To be determined | Loss of isobutylene |

| [M-OC₄H₉]⁺ | C₆H₁₂NO⁺ | 114.0913 | To be determined | Loss of tert-butoxy radical |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the aliphatic and methyl C-H bonds.

C=O stretch: A very strong and sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

C-O stretch: An absorption in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond of the ester.

N-H bend: A band in the 1550-1650 cm⁻¹ region can be attributed to the bending vibration of the N-H bond.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H | Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | ~1730 |

| C-O (Ester) | Stretch | 1150-1250 |

| N-H | Bend | 1550-1650 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.

HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be suitable for this purpose.

Stationary Phase: A C18 column is a common and effective choice for separating compounds of moderate polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good resolution. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the compound.

Detection: UV detection at a low wavelength (e.g., 210-220 nm) would be appropriate, as the compound lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for more universal detection.

A well-developed HPLC method should provide a sharp, symmetrical peak for this compound, allowing for the accurate determination of its purity by measuring the peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the polar nature of the amino and ester functional groups in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form.

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in amine and carboxylic acid groups. gcms.cz This process involves the replacement of the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting silylated derivative of this compound exhibits increased volatility and thermal stability, making it amenable to GC analysis. usra.edu

One of the most common silylating reagents is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.com The TBDMS derivatives are particularly advantageous as they are more stable towards hydrolysis compared to TMS derivatives, allowing for easier handling and analysis. The derivatization reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent.

The GC analysis of the derivatized this compound would be performed on a capillary column, often with a non-polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides not only retention time data for identification but also mass spectral data that can confirm the structure of the derivatized analyte.

Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Reaction Conditions | 100°C for 4 hours in acetonitrile |

| GC Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250°C |

| Oven Program | 90°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

This table presents typical parameters and does not represent actual experimental data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Analysis

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction analysis would provide precise information about its solid-state structure.

The technique involves irradiating a single crystal of the compound with a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov

The data obtained from X-ray crystallography includes:

Bond lengths and angles: Providing definitive information about the molecular geometry.

Conformation: Revealing the spatial arrangement of the atoms in the molecule.

Intermolecular interactions: Showing how the molecules are packed in the crystal lattice, including details of any hydrogen bonding.

Absolute stereochemistry: For chiral compounds, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, although this is not applicable to the achiral this compound.

The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging process. libretexts.org

Table 3: Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This table lists the type of data that would be generated from an X-ray crystallographic analysis.

Theoretical and Computational Chemistry Approaches to Tert Butyl 5 Methylamino Pentanoate

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For tert-butyl 5-(methylamino)pentanoate, these methods could offer a deep understanding of its stability and reactive nature.

Conformational Analysis and Stability Predictions

A hypothetical table of relative energies for different conformers, as would be generated by such a study, is presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Extended Chain | B3LYP/6-31G* | 0.00 |

| Folded (Intramolecular H-bond) | B3LYP/6-31G* | -1.52 |

| Gauche (C2-C3 bond) | B3LYP/6-31G* | 0.85 |

Note: This data is illustrative and not from published research.

Charge Distribution and Reactivity Hotspots

Understanding the distribution of electrons within the molecule is key to predicting its reactivity. The nitrogen atom of the methylamino group and the oxygen atoms of the ester group are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon is electron-deficient and a likely target for nucleophiles.

Computational methods can quantify this charge distribution through techniques like Mulliken population analysis or by calculating the electrostatic potential surface. This would allow for the identification of "reactivity hotspots." For instance, the nitrogen atom's lone pair availability would be a key factor in its basicity and nucleophilicity.

Mechanistic Investigations of Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, several reaction types could be of interest.

Transition State Characterization and Reaction Pathway Elucidation

Reactions such as N-acylation, N-alkylation, or ester hydrolysis could be modeled computationally. This would involve locating the transition state structures for each step of the proposed mechanism. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing insight into the reaction rate. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the reactants and products.

Solvent Effects on Reaction Thermodynamics and Kinetics

The surrounding solvent can have a profound impact on a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the thermodynamics and kinetics of reactions involving this compound. For example, a polar protic solvent might stabilize charged intermediates and transition states through hydrogen bonding, thereby accelerating a reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical studies provide a static picture of the molecule, molecular dynamics (MD) simulations can reveal its behavior over time. An MD simulation would treat the atoms as classical particles and use a force field to describe the interactions between them. This approach would allow for the study of the molecule's conformational flexibility in a solvent, its interactions with other molecules, and its aggregation behavior at higher concentrations. Such simulations are computationally intensive but provide a level of detail that is inaccessible through static calculations alone.

Predictive Modeling of Synthetic Outcomes and Selectivity

In the synthesis of specialty chemicals like this compound, the ability to predict reaction outcomes and selectivity is of paramount importance for process optimization, cost reduction, and waste minimization. Computational chemistry and predictive modeling, particularly through machine learning and quantum mechanics, offer powerful tools to achieve these goals. While specific predictive models for the synthesis of this compound are not extensively documented in public literature, the principles and methodologies can be readily applied from studies on analogous reaction classes, such as C-N bond formation and esterification.

A common synthetic route to this compound could involve the reductive amination of a suitable keto-ester precursor or the alkylation of a primary amine. Predictive models can be developed to forecast the yield and selectivity of such reactions under various conditions.

Machine Learning Approaches for Yield Prediction

Machine learning models, such as random forest algorithms, have demonstrated remarkable accuracy in predicting reaction yields. eurekalert.org These models are trained on datasets of chemical reactions where various parameters are systematically varied. For a hypothetical synthesis of this compound, a training dataset would include variations in reactants, catalysts, solvents, temperatures, and reaction times.

The core of this predictive approach lies in the use of molecular descriptors—numerical representations of the chemical and physical properties of the molecules involved. These descriptors can be calculated from the molecular structure and can include steric, electronic, and topological properties. For instance, in a predictive model for a C-N cross-coupling reaction, descriptors for the amine, the alkyl halide, the ligand, and the catalyst would be used as inputs. princeton.edu

Table 1: Hypothetical Molecular Descriptors for a Predictive Model of this compound Synthesis

| Reactant/Catalyst Component | Descriptor Type | Example Descriptors |

| Amine (e.g., Methylamine) | Electronic | pKa, HOMO/LUMO energies |

| Steric | Sterimol parameters (L, B1, B5) | |

| Ester Precursor | Electronic | Partial charges on carbonyl carbon |

| Topological | Molecular connectivity indices | |

| Catalyst (e.g., Palladium-based) | Geometric | Bite angle of phosphine (B1218219) ligand |

| Electronic | Tolman electronic parameter (TEP) | |

| Solvent | Physical | Dielectric constant, polarity index |

By training a machine learning model on a dataset containing these descriptors and the corresponding experimentally determined reaction yields, a predictive tool can be developed. The performance of such models is often evaluated by comparing the predicted yields to the actual yields for a set of reactions not included in the training data.

Table 2: Illustrative Performance of a Hypothetical Random Forest Model for Yield Prediction

| Reaction ID | Actual Yield (%) | Predicted Yield (%) | Absolute Error (%) |

| 1 | 85 | 82 | 3 |

| 2 | 72 | 75 | 3 |

| 3 | 91 | 88 | 3 |

| 4 | 65 | 68 | 3 |

| 5 | 78 | 76 | 2 |

The accuracy of these models allows for the in silico screening of a vast number of reaction conditions to identify those that are most likely to result in a high yield of this compound, thereby reducing the need for extensive and costly laboratory experimentation. eurekalert.org

Quantum Mechanics for Selectivity Prediction

In addition to yield, controlling selectivity is crucial, especially when side reactions can lead to impurities. For the synthesis of this compound, a potential side reaction could be the formation of a di-alkylated amine. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are well-suited for investigating reaction mechanisms and predicting selectivity. nih.gov

DFT calculations can be used to determine the activation energies of the desired reaction pathway versus potential side reactions. The reaction pathway with the lower activation energy is generally favored, and the ratio of products can be estimated from the difference in these activation energies. For example, in a reductive amination, DFT can be used to model the energy profiles for the formation of the desired secondary amine versus an undesired tertiary amine. acs.org

Table 3: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Pathway A | Formation of this compound | 15.2 |

| Pathway B | Formation of di-alkylated byproduct | 20.5 |

The significant energy barrier difference in this hypothetical example would strongly suggest that the formation of the desired monosubstituted product, this compound, is highly favored. Such computational insights are invaluable for selecting reaction conditions that maximize the selectivity towards the target molecule.

Applications of Tert Butyl 5 Methylamino Pentanoate As a Chemical Scaffold in Advanced Synthesis

Precursor in the Synthesis of Non-Traditional Organic Molecules

In principle, Tert-butyl 5-(methylamino)pentanoate could serve as a backbone for the synthesis of non-natural ω-amino acids. The secondary amine could be functionalized with various side chains, and subsequent deprotection of the tert-butyl ester would yield the corresponding amino acid analogue. These analogues could then be incorporated into peptide chains to create peptidomimetics with altered conformations or properties. However, specific examples of this application for this compound are not documented in the available literature.

The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles and polycycles. Intramolecular cyclization reactions, after appropriate modification of the molecule, could lead to the formation of large ring structures. For example, the amine could be acylated with a long-chain dicarboxylic acid, followed by deprotection of the ester and subsequent intramolecular amidation. Despite this theoretical potential, there is a lack of specific published research demonstrating the use of this compound in the construction of such architectures.

Role in the Design and Synthesis of Novel Organic Reagents

The secondary amine in this compound could be used to attach this molecule to a solid support, creating a resin-bound reagent. The ester functionality could then be modified in solution-phase reactions. Alternatively, the amine could be transformed into a directing group for catalyzed reactions. While these are plausible synthetic strategies, there are no specific reports on the design and synthesis of novel organic reagents derived from this compound.

Utilization in Materials Science for Specialty Chemical Production

In the field of materials science, molecules with specific functional groups are often sought for the production of polymers or other materials with desired properties. Patents mention the use of related amino esters in the formation of polymers and resist compositions. chiralen.com Theoretically, the amine and ester functionalities of this compound could be incorporated into polymer backbones or used as side-chain modifications. However, detailed research findings on its specific use for the production of specialty chemicals for materials science are not available.

Scaffold for Combinatorial Library Synthesis (Focused on chemical diversity, not biological screening)

Combinatorial chemistry often utilizes versatile scaffolds to generate large libraries of compounds for various screening purposes. The structure of this compound allows for diversification at two points: the secondary amine and the carboxylic acid (after deprotection). A variety of substituents could be introduced at the amine via reactions such as acylation, alkylation, or sulfonylation. The deprotected carboxylic acid could then be coupled with a diverse set of amines or alcohols. This would, in theory, allow for the generation of a library of compounds with significant chemical diversity. Nevertheless, the application of this compound as a scaffold in this specific context has not been detailed in the scientific literature.

Future Research Directions and Emerging Paradigms for Tert Butyl 5 Methylamino Pentanoate Chemistry

Development of Highly Stereoselective and Enantioselective Synthesis Strategies

The synthesis of structurally complex and functionally diverse organic molecules heavily relies on the ability to control their three-dimensional arrangement. For Tert-butyl 5-(methylamino)pentanoate, which possesses a chiral center if substituted at the carbon backbone, the development of highly stereoselective and enantioselective synthesis strategies is a critical frontier. Future research is anticipated to focus on asymmetric catalysis to produce enantiopure forms of this compound and its derivatives.

Organocatalysis, employing small organic molecules as catalysts, presents a powerful tool for achieving high enantioselectivity in the synthesis of chiral amines and esters. nih.gov Cinchona alkaloid-based catalysts, for instance, have been successfully used in the asymmetric synthesis of α-arylglycine esters. nih.gov Similar strategies could be adapted for the enantioselective synthesis of substituted this compound derivatives. Furthermore, the combination of metal catalysis with chiral ligands offers another promising avenue. nih.gov Ruthenium-catalyzed N-alkylation of amino acid esters with alcohols has demonstrated excellent retention of stereochemistry, a principle that is directly applicable to the synthesis of chiral N-methylated pentanoate esters. nih.gov

A two-step stereoselective strategy involving a palladium-catalyzed tandem allylic amination/ nih.govresearchgate.net-Stevens rearrangement followed by a ruthenium-catalyzed ring-closing metathesis has been developed for creating cyclic amino acid derivatives with high diastereoselectivity. nih.gov Such innovative rearrangements and cyclization strategies could be explored for generating novel, stereochemically defined cyclic analogues of this compound.

| Strategy | Catalyst/Method | Potential Outcome for this compound |

| Organocatalysis | Cinchona alkaloid derivatives | Enantioselective synthesis of chiral substituted derivatives |

| Metal Catalysis | Ruthenium complexes with chiral ligands | Stereoretentive N-methylation and functionalization |

| Tandem Reactions | Palladium and Ruthenium catalysis | Synthesis of novel, stereochemically complex cyclic analogues |

Integration into Automated and High-Throughput Synthetic Platforms

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. enamine.net Integrating the synthesis of this compound and its derivatives into such platforms would significantly accelerate the discovery of new functional molecules. Automated systems can perform repetitive tasks such as reagent addition, reaction monitoring, work-up, and purification with high precision and reproducibility, enabling the rapid generation of a multitude of derivatives. nih.govamericanpeptidesociety.org

Automated peptide synthesizers, which operate on the principles of solid-phase synthesis, provide a well-established blueprint for the automated synthesis of amino acid-containing molecules. peptide.com Similar methodologies can be envisioned for the solution-phase synthesis of this compound derivatives, where robotic systems handle the liquid transfers and reaction manipulations. chimia.ch High-throughput screening (HTS) techniques, which allow for the rapid testing of thousands of compounds, are a crucial component of this paradigm. nih.gov Fluorescence-based assays, for example, can be used for the high-throughput determination of enantiomeric excess in chiral synthesis. nih.gov

The development of automated platforms for the synthesis of this compound derivatives would involve:

Robotic Liquid Handling: For precise dispensing of reagents and solvents. youtube.com

Parallel Reaction Vessels: To run multiple reactions simultaneously.

In-line Analytics: For real-time monitoring of reaction progress.

Automated Purification: Such as automated chromatography systems.

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and efficient catalytic systems is paramount for the sustainable and economical synthesis and functionalization of this compound. Future research will likely focus on catalysts that offer high activity, selectivity, and turnover numbers, while operating under mild reaction conditions.

Copper-hydride (CuH) catalyzed N-methylation of amines using paraformaldehyde has emerged as a highly efficient method, proceeding under mild conditions without the need for additives. nih.gov This approach is directly relevant for the synthesis of this compound. Another area of interest is the use of earth-abundant and inexpensive metals as catalysts. Cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines, operating through a single electron transfer mechanism, highlights the potential for functionalizing specific positions on a molecule. shu.ac.uk Similar strategies could be developed for the selective functionalization of the pentanoate backbone.

Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity and sustainability. Ketoreductases (KREDs) have been used for the highly stereoselective reduction of ketoesters, and similar enzymatic approaches could be developed for the synthesis of chiral precursors to this compound. The following table summarizes potential novel catalytic approaches:

| Catalytic System | Transformation | Advantages |

| Copper Hydride (CuH) | N-methylation | Mild conditions, high efficiency |

| Cobalt Complexes | C-H Functionalization | Use of inexpensive metals, high selectivity |

| Biocatalysts (e.g., KREDs) | Stereoselective Reductions | High enantioselectivity, sustainable |

Advanced Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. acs.org The in silico design of functionalized derivatives of this compound can guide synthetic efforts by predicting the properties and activities of novel compounds before they are synthesized in the lab. nih.gov This approach saves time and resources by prioritizing the most promising candidates.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. acs.orgacs.org For instance, DFT has been used to elucidate the role of noncovalent interactions in controlling enantioselectivity in palladium-catalyzed reactions. acs.orgacs.org Such insights are invaluable for the rational design of chiral catalysts for the synthesis of enantiopure this compound derivatives.

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound derivatives and their interactions with biological targets or materials. nih.gov This is particularly relevant for designing derivatives with specific biological activities or for creating new materials with desired properties. The use of machine learning and artificial intelligence to develop quantitative structure-activity relationship (QSAR) models can further accelerate the design process by identifying key structural features that correlate with desired functions. acs.org

Unconventional Applications in Interdisciplinary Chemical Research

While amino acid esters are traditionally used in peptide synthesis and medicinal chemistry, future research is expected to uncover unconventional applications for this compound and its derivatives in various interdisciplinary fields.

One promising area is polymer chemistry . Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers synthesized from the Michael addition of amines and acrylates. nih.gov These polymers are pH-responsive and have shown great promise in drug and gene delivery. nih.govfrontiersin.org this compound, with its amino and ester functionalities, could serve as a valuable monomer or building block for the synthesis of novel biodegradable polymers with tailored properties. dntb.gov.uaresearchgate.net The incorporation of this compound into polymer backbones could introduce specific functionalities and influence the material's degradation profile and biocompatibility. acs.org

Another emerging application is in materials science . Amino-functionalized silica (B1680970) nanoparticles have been developed for various applications, including catalysis and carbon dioxide capture. researchgate.netresearchgate.netrsc.org The amine group of this compound could be used to functionalize the surface of materials, imparting new properties. For instance, it could be grafted onto silica surfaces to create materials for selective CO2 capture or as a component in the development of novel corrosion inhibitors. researchgate.net

The field of catalysis also presents opportunities. The amino and ester groups of this compound could act as coordinating sites for metal ions, making its derivatives potential ligands for asymmetric catalysis. researchgate.net The development of chiral ligands based on this scaffold could lead to new catalytic systems for a variety of chemical transformations.

| Field | Potential Application of this compound |

| Polymer Chemistry | Monomer for biodegradable and functional polymers (e.g., poly(ester amide)s) |

| Materials Science | Surface functionalization of nanoparticles for CO2 capture or catalysis |

| Catalysis | Precursor for chiral ligands in asymmetric synthesis |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Tert-butyl 5-(methylamino)pentanoate, and how do protecting groups influence the reaction efficiency?

- Synthesis Steps : The compound is typically synthesized via multi-step reactions, often starting with protected amino acids or ketones. For example, tert-butyl esters can be introduced using di-tert-butyl dicarbonate (Boc2O) to protect amine functionalities . Michael addition or condensation reactions are common strategies for assembling the pentanoate backbone .

- Role of Protecting Groups : The tert-butyl group minimizes steric hindrance during reactions while stabilizing intermediates. Benzyloxycarbonyl (Cbz) or Boc groups protect reactive amines, preventing unwanted side reactions and enabling selective deprotection for downstream modifications .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly the tert-butyl (δ ~1.4 ppm) and methylamino (δ ~2.2 ppm) groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for research-grade material) and monitor reaction progress. Reverse-phase HPLC with UV detection is preferred for polar intermediates .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .

Q. How do the tert-butyl and methylamino functional groups affect the compound's reactivity and stability under different conditions?

- tert-Butyl Group : Provides steric protection to adjacent functional groups, reducing undesired nucleophilic attacks. However, it can hinder reactions requiring accessibility to the ester carbonyl .

- Methylamino Group : Enhances solubility in polar solvents (e.g., DMSO, methanol) and participates in hydrogen bonding, influencing crystallization behavior. Under acidic conditions, the amine may protonate, altering reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance from the tert-butyl group during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of bulky intermediates .

- Catalysis : Use of mild Lewis acids (e.g., ZnCl₂) or enzymes (lipases) enhances reaction rates in sterically crowded environments .

- Temperature Control : Elevated temperatures (50–80°C) may reduce viscosity and improve reagent diffusion, but must be balanced against thermal decomposition risks .

Q. What strategies are recommended for resolving contradictions in spectral data when characterizing this compound?

- Cross-Validation : Combine NMR with mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns .

- Dynamic NMR : Resolves conformational equilibria (e.g., rotamers) by analyzing temperature-dependent spectral changes .

- X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtainable, though challenging due to the compound’s oily nature .

Q. How does this compound compare to structurally similar compounds in terms of synthetic challenges and biological activity?

- Synthetic Challenges : Compared to analogs like tert-butyl 5-bromo-pentanoate derivatives, the methylamino group introduces sensitivity to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis .

- Biological Activity : The methylamino moiety enhances interactions with biological targets (e.g., enzymes, receptors) compared to non-amino analogs. For example, it shows improved binding in peptide-based drug candidates targeting protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.